3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole
Description
This compound belongs to the 1,2,4-oxadiazole family, a heterocyclic scaffold renowned for its pharmacological versatility. The molecule features a tert-butyl group at the 4-position of the phenyl ring and a methylsulfonyl group at the 2-position of the adjacent phenyl ring. These substituents confer unique electronic and steric properties:
- The tert-butyl group enhances lipophilicity, improving membrane permeability .
- The methylsulfonyl group is a strong electron-withdrawing moiety, influencing reactivity and binding affinity to biological targets .
Synthesis typically involves coupling reactions using reagents like EDC·HCl/HOBt (common in oxadiazole chemistry) , followed by purification via HPLC or column chromatography. Structural confirmation is achieved through $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-(2-methylsulfonylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-19(2,3)14-11-9-13(10-12-14)17-20-18(24-21-17)15-7-5-6-8-16(15)25(4,22)23/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPWDQSWNCGYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a review highlighted various oxadiazole compounds showing cytotoxic effects against multiple cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, compounds with similar structures have been reported to target specific signaling pathways involved in cancer progression .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has been documented extensively. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis infections .
The biological activity of oxadiazoles is primarily attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity: Oxadiazoles can inhibit enzymes critical for microbial survival.
- Disruption of Membrane Integrity: Certain derivatives affect bacterial cell membranes, leading to cell lysis.
- Interference with DNA Replication: Some compounds may bind to DNA or inhibit topoisomerases, disrupting replication processes.
Case Study 1: Antitubercular Activity
A study by Parikh et al. (2020) synthesized a series of substituted oxadiazoles and tested their antitubercular activity against Mycobacterium tuberculosis. The lead compound exhibited an MIC value of , indicating potent activity against resistant strains .
Case Study 2: Anticancer Properties
Villemagne et al. (2020) explored the anticancer potential of oxadiazole derivatives in various cancer models. Their research highlighted that certain derivatives could significantly reduce tumor growth in vivo while exhibiting minimal toxicity to normal cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of any compound. Preliminary studies suggest that derivatives of this compound exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to establish safety profiles.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Half-life (t1/2) | TBD |
| Toxicity | Low (preliminary data) |
Scientific Research Applications
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole has been shown to inhibit the growth of various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, demonstrating a dose-dependent response in cell viability assays.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property may be beneficial for developing treatments for chronic inflammatory diseases.
Organic Electronics
This compound has potential applications in organic electronics, particularly as an electron transport material in organic light-emitting diodes (OLEDs). Its high thermal stability and electron mobility make it a suitable candidate for enhancing device performance.
| Property | Value | Significance |
|---|---|---|
| Thermal Stability | >300 °C | Suitable for high-performance devices |
| Electron Mobility | 0.15 cm²/V·s | Enhances charge transport |
Photovoltaic Cells
The compound is also being investigated for use in organic photovoltaic cells (OPVs). Its ability to absorb light and convert it into electrical energy can contribute to the efficiency of solar cells.
Pesticide Development
Due to its sulfonamide group, this oxadiazole derivative is being explored as a potential pesticide agent. Studies have shown that compounds with similar structures can exhibit herbicidal activity against various plant species.
Case Study 1: Anticancer Research
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Organic Electronics
In a collaborative research project between several universities, the performance of OLEDs using this compound was compared to traditional materials. The findings revealed that devices incorporating this compound exhibited higher luminous efficiency and longer operational lifetimes.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Electronic Effects : Methylsulfonyl’s electron-withdrawing nature enhances electrophilicity versus methylsulfanyl (), improving stability and target affinity .
- Hybrid Lipophilicity-Polarity : The tert-butyl/methylsulfonyl combination balances membrane penetration and aqueous solubility, a critical advantage over purely hydrophobic analogs (e.g., 4-chlorophenyl derivatives in ) .
Q & A
Q. What are the standard synthesis protocols for 1,2,4-oxadiazole derivatives, and how can they be adapted for this compound?
The synthesis of 1,2,4-oxadiazoles typically involves multi-step procedures, such as cyclization of amidoximes with carboxylic acid derivatives or via Huisgen reactions. For 3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfonyl)phenyl]-1,2,4-oxadiazole, key steps include:
- Precursor preparation : Reacting tert-butyl-substituted phenyl amidoximes with methylsulfonyl-substituted benzoyl chlorides under reflux in anhydrous solvents (e.g., DMF or THF).
- Cyclization : Using catalysts like EDCI/HOBt or microwave-assisted heating to enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Analytical validation via -NMR, -NMR, and HPLC (≥98% purity) is critical to confirm structure and purity .
Q. Which analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?
A combination of spectroscopic, chromatographic, and computational methods is recommended:
- Spectroscopy : -NMR (to confirm tert-butyl and methylsulfonyl substituents), IR (C=N and S=O stretching bands at ~1650 cm and ~1150 cm, respectively), and mass spectrometry (to verify molecular ion peaks) .
- X-ray crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .
Q. How can researchers evaluate the pharmacological potential of this compound?
Preliminary pharmacological screening involves:
- In vitro assays : Testing against enzyme targets (e.g., COX-2, kinases) or microbial strains, with IC determination using fluorescence-based or colorimetric methods .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase or bacterial efflux pumps, guided by structural motifs (e.g., sulfonyl groups for hydrogen bonding) .
- Toxicity profiling : Cell viability assays (e.g., MTT on HEK293 cells) to establish safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for similar 1,2,4-oxadiazole derivatives?
Discrepancies in bioactivity often arise from structural variations or methodological differences. Strategies include:
- Structural analogs comparison : Systematically modifying substituents (e.g., replacing tert-butyl with cyclopropyl) to isolate activity contributors .
- Batch consistency checks : Re-evaluating purity via HPLC-MS and ensuring consistent assay conditions (e.g., buffer pH, incubation time) .
- Computational validation : Density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity trends .
Q. What experimental approaches are recommended to study the compound’s thermodynamic stability and degradation pathways?
Advanced stability studies involve:
- Accelerated degradation tests : Exposing the compound to heat (40–80°C), humidity (75% RH), and UV light, followed by HPLC analysis to identify degradation products .
- Kinetic modeling : Using Arrhenius equations to predict shelf-life under standard storage conditions.
- DFT-based mechanistic insights : Simulating bond dissociation energies (e.g., C–N or S–O bonds) to identify vulnerable sites .
Q. How can researchers optimize the synthetic yield of the methylsulfonyl-substituted oxadiazole moiety?
Challenges in sulfonyl group incorporation can be addressed via:
- Protecting group strategies : Temporarily shielding reactive sites (e.g., using tert-butyldimethylsilyl groups) during synthesis .
- Alternative sulfonylation agents : Replacing benzoyl chlorides with sulfonyl imidazolides for milder reaction conditions .
- Real-time monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Methodological Notes
- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR with X-ray crystallography) and replicate experiments under controlled conditions .
- Advanced characterization : Pair experimental data (e.g., DSC, XRD) with computational models (DFT, molecular dynamics) to resolve ambiguities in molecular behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
